N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as selective cyclooxygenase-2 (COX-2) inhibitors .
Mechanism of Action
Target of Action
The primary target of the compound N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .
Mode of Action
This compound acts as a COX-2 inhibitor . Molecular modeling studies have shown that the compound fits well into the active site of the COX-2 enzyme . This interaction inhibits the activity of COX-2, thereby reducing the production of prostaglandins .
Biochemical Pathways
The compound this compound affects the prostaglandin biosynthesis pathway . By inhibiting COX-2, the compound reduces the production of prostaglandins, particularly PGE2, which are known to increase pain and tissue blood flow during inflammation .
Pharmacokinetics
The compound’s potent inhibitory effect on cox-2 suggests it may have favorable bioavailability .
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in prostaglandin production . This results in a reduction of inflammation, pain, and tissue blood flow . The compound has shown dose-dependent anti-nociceptive activity in in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the one-pot, multicomponent protocol which starts with the formation of a carbanion intermediate from malononitrile-active methylene compound. This intermediate then attacks the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as a Knoevenagel product .
Industrial Production Methods: Industrial production methods often utilize catalysts such as silica sulfuric acid, ammonium acetate, sulfamic acid, and zinc chloride . These catalysts facilitate the reaction under mild conditions, making the process more efficient and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include malononitrile, ammonium acetate, and zinc chloride . The reactions are typically carried out under mild conditions to ensure high yield and purity of the final product.
Major Products: The major products formed from these reactions are often derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide has a wide range of scientific research applications. It has been studied for its potential as a selective COX-2 inhibitor, which makes it a promising candidate for anti-inflammatory drugs . Additionally, it has shown cytotoxic effects on MCF-7 breast cancer cells, indicating its potential use in cancer therapy . The compound is also being explored for its applications in medicinal chemistry, particularly in the development of new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives such as 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine .
Uniqueness: What sets N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide apart is its unique combination of the imidazo[1,2-a]pyrimidine core with methoxyphenyl and dimethoxybenzamide groups. This unique structure contributes to its high selectivity and potency as a COX-2 inhibitor .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-16-9-15(10-17(12-16)29-2)21(27)24-18-11-14(5-6-20(18)30-3)19-13-26-8-4-7-23-22(26)25-19/h4-13H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYLSDCSHATSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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